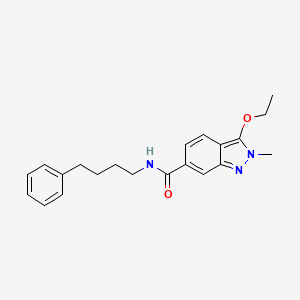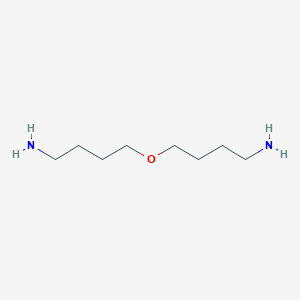
4,4'-Oxybis(butan-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis(butan-1-amine):
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(butan-1-amine) typically involves the following steps:
Reductive Amination: The process begins with the reductive amination of 4-methoxy phenyl acetone with aqueous ethylamine in the presence of sodium borohydride. This reaction yields an intermediate compound.
Reaction with Bromo Butanol: The intermediate is then reacted with bromo butanol to form another intermediate.
Industrial Production Methods
Industrial production methods for 4,4’-Oxybis(butan-1-amine) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Oxybis(butan-1-amine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
4,4’-Oxybis(butan-1-amine) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyurethanes.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Biological Research: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the production of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of 4,4’-Oxybis(butan-1-amine) involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ether linkage provides flexibility to the molecule, allowing it to fit into different binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Oxybis(benzenamine): This compound has a similar ether linkage but with benzene rings instead of butyl groups.
4,4’-Diaminodiphenyl ether: Another similar compound with aromatic rings and amine groups.
Uniqueness
4,4’-Oxybis(butan-1-amine) is unique due to its aliphatic nature, which imparts different chemical and physical properties compared to its aromatic counterparts. The flexibility of the butyl groups and the presence of the ether linkage make it suitable for specific applications in polymer chemistry and pharmaceuticals .
Propriétés
Numéro CAS |
42968-72-9 |
|---|---|
Formule moléculaire |
C8H20N2O |
Poids moléculaire |
160.26 g/mol |
Nom IUPAC |
4-(4-aminobutoxy)butan-1-amine |
InChI |
InChI=1S/C8H20N2O/c9-5-1-3-7-11-8-4-2-6-10/h1-10H2 |
Clé InChI |
FDPCVOXXUBYMTQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCOCCCCN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


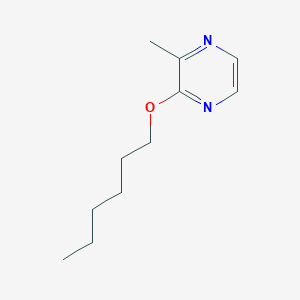
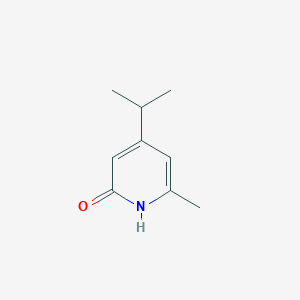
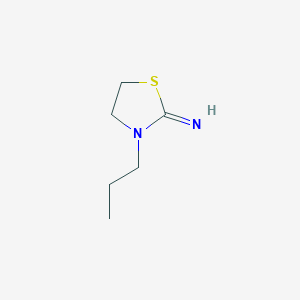
![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)



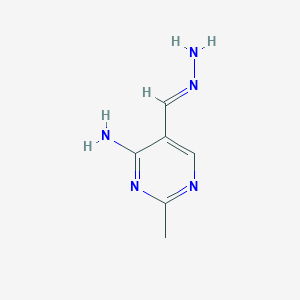
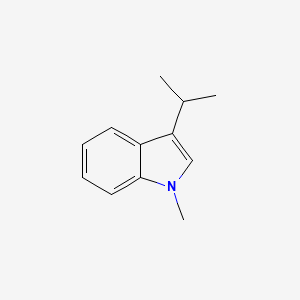
![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)

![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)
